1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

Wood adhesives Formaldehyde-free curing PRF resin

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS 6542-37-6), also known as 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, is a fused bicyclic oxazolidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. The compound is commercially supplied under trade designations including ZOLDINE® ZT-65, Oxazolidine T, and GDUE.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 6542-37-6
Cat. No. B1294373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol
CAS6542-37-6
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C2(COCN2CO1)CO
InChIInChI=1S/C6H11NO3/c8-1-6-2-9-4-7(6)5-10-3-6/h8H,1-5H2
InChIKeyBFHKYHMIVDBCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS 6542-37-6) Procurement Guide: Key Specifications and Class Identity


1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (CAS 6542-37-6), also known as 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, is a fused bicyclic oxazolidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. The compound is commercially supplied under trade designations including ZOLDINE® ZT-65, Oxazolidine T, and GDUE [2]. This compound is primarily utilized as a formaldehyde-free oxazolidine-based hardener/curing agent for phenolic and resorcinol adhesive resins in wood bonding applications .

Why Generic Oxazolidine Substitution Fails: Critical Selection Factors for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol


Substituting 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol with alternative oxazolidine hardeners or traditional formaldehyde-based curing agents introduces substantial performance and compliance risks. Unlike paraformaldehyde-based hardeners, which present documented formaldehyde emission and worker safety concerns, this specific oxazolidine functions as a latent formaldehyde source that releases reactive species only under curing conditions, effectively eliminating free formaldehyde emissions during handling and application [1]. Furthermore, the compound's FDA listing under 21 CFR 175.105 and 176.180 provides a defined regulatory pathway for indirect food contact applications—a compliance status not automatically conferred upon structurally related oxazolidine derivatives lacking explicit regulatory inclusion [2]. The following section quantifies these differentiating characteristics against identified comparators.

Quantitative Differentiation Evidence for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol: Comparator-Based Performance Data


Formaldehyde-Free Curing Performance: 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol vs. Paraformaldehyde in PRF Wood Adhesives

In phenol-resorcinol-formaldehyde (PRF) adhesive formulations, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol functions as an oxazolidine hardener that eliminates formaldehyde emissions during handling and curing relative to paraformaldehyde-based hardeners. Research demonstrates that oxazolidine hardeners release no free formaldehyde prior to or during curing, whereas paraformaldehyde-containing formulations emit measurable formaldehyde due to incomplete reaction between resin and hardener [1]. The oxazolidine remains stable until curing conditions trigger formaldehyde release exclusively for crosslinking [2].

Wood adhesives Formaldehyde-free curing PRF resin Phenol-resorcinol-formaldehyde

Room Temperature Curing Capability: 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol with PRF vs. PF Resin High-Temperature Requirement

When formulated with phenol-resorcinol-formaldehyde (PRF) resins, 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol enables room temperature curing, achieving structural bond strength within 24 hours without oven heating. In contrast, phenol-formaldehyde (PF) resins require elevated temperatures (typically >120°C) for curing, consuming substantial energy and emitting volatile organic compounds during hot pressing [1]. The oxazolidine-PRF system produces strong wood bonds after curing for under 24 hours at ambient temperature [2].

Cold-setting adhesive Room temperature cure Wood bonding PRF resin

Regulatory Compliance Differentiation: FDA 21 CFR Listing of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol vs. Non-Listed Oxazolidine Derivatives

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is explicitly listed in the FDA Inventory of Food Contact Substances under 21 CFR 175.105 (Adhesives) and 21 CFR 176.180 (Components of paper and paperboard in contact with dry food) [1]. This explicit regulatory listing provides a defined compliance pathway for use in food packaging adhesives. Structurally related oxazolidine derivatives lacking this explicit CFR citation cannot automatically claim equivalent regulatory status and would require separate Food Contact Notification (FCN) submissions for the same intended uses.

Food contact compliance FDA 21 CFR Indirect food additive Adhesive regulation

Physical Property Specification for Formulation Control: Density, Refractive Index, and Melting Point of 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is characterized by a melting point of 58 °C, density of 1.125 g/mL at 25 °C, and refractive index of n20/D 1.424 [1][2]. These physical constants serve as critical quality control benchmarks for incoming material verification and formulation consistency. The compound is commercially available at ≥97% purity with batch-specific NMR, HPLC, or GC analytical documentation .

Physical properties Quality control Formulation Specifications

Validated Application Scenarios for 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol Based on Quantitative Evidence


Formaldehyde-Free Cold-Setting Wood Adhesives for Structural Timber Lamination

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is validated as a hardener for phenol-resorcinol-formaldehyde (PRF) resin adhesives in glued laminated timber (glulam) manufacturing. The compound enables room temperature curing within 24 hours while eliminating free formaldehyde emissions associated with paraformaldehyde-based hardeners [1][2]. This application is directly supported by patent literature demonstrating that oxazolidine-PRF systems achieve structural wood bond strength under ambient conditions without oven heating or hot pressing [2].

Food Packaging Adhesives Requiring FDA 21 CFR Compliance

Procurement for food packaging adhesive formulations where regulatory clearance is mandatory should prioritize 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol based on its explicit FDA listing under 21 CFR 175.105 (Adhesives) and 21 CFR 176.180 (Paper and paperboard components) [1]. Unlisted oxazolidine alternatives would require separate Food Contact Notification submissions, introducing regulatory uncertainty and timeline delays for product commercialization.

Resorcinol- and Tannin-Based Wood Bonding Systems

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol (ZOLDINE® ZT-65) is specifically formulated as a low-viscosity, formaldehyde-free curing agent for resorcinol- and tannin-based wood bonding adhesives [1]. The compound's compatibility with these bio-derived resin systems provides an environmentally preferable alternative to synthetic formaldehyde-based crosslinkers, with demonstrated curing performance at ambient temperature.

Organic Synthesis Intermediate for Advanced Pharmaceutical and Catalyst Preparation

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is utilized as a chemical building block in organic synthesis, particularly in the preparation of advanced pharmaceuticals and catalysts [1]. Its fused bicyclic oxazolidine core bearing a primary hydroxymethyl substituent provides a reactive handle for further derivatization. However, users should note that while the compound has been referenced in the context of antimicrobial agent and preservative applications [2], no peer-reviewed quantitative comparative biological activity data were identified in this evidence assessment; procurement decisions for antimicrobial or biological applications should therefore be predicated on independent validation.

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